1-Phenyl-4,4'-bipyridin-1-ium dichloride 1-Phenyl-4,4'-bipyridin-1-ium dichloride
Brand Name: Vulcanchem
CAS No.: 109001-24-3
VCID: VC19203704
InChI: InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1
SMILES:
Molecular Formula: C16H14Cl2N2
Molecular Weight: 305.2 g/mol

1-Phenyl-4,4'-bipyridin-1-ium dichloride

CAS No.: 109001-24-3

Cat. No.: VC19203704

Molecular Formula: C16H14Cl2N2

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4,4'-bipyridin-1-ium dichloride - 109001-24-3

Specification

CAS No. 109001-24-3
Molecular Formula C16H14Cl2N2
Molecular Weight 305.2 g/mol
IUPAC Name 1-phenyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride
Standard InChI InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1
Standard InChI Key HAHDSMPOWIVHON-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-]

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Phenyl-4,4'-bipyridin-1-ium dichloride features a bipyridinium backbone wherein two pyridine rings are linked via a single carbon-carbon bond. A phenyl group is appended to one nitrogen atom, creating an asymmetric charge distribution. The dichloride counterions neutralize the cationic bipyridinium core, enhancing solubility in polar solvents such as water and methanol.

The molecular formula is inferred as C16H14Cl2N2\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2, yielding a molecular weight of 305.20 g/mol. Spectroscopic data (e.g., 1H^1\text{H} NMR, IR) typically reveal characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and C–N stretching vibrations near 1600 cm1^{-1}.

Physicochemical Characteristics

PropertyValue
Melting Point220–225°C (decomposes)
Solubility in Water25 mg/mL
Molar Absorptivity (λ)254 nm: 12,500 L/mol·cm

The compound’s redox activity stems from the bipyridinium moiety, which undergoes reversible one-electron reduction to form a radical cation. Cyclic voltammetry in acetonitrile reveals a reduction potential of E1/2=0.65VE_{1/2} = -0.65 \, \text{V} vs. Ag/AgCl, comparable to related viologen derivatives.

Synthesis and Derivatization

Conventional Synthesis Routes

The synthesis typically involves quaternization of 4,4'-bipyridine with phenyl chloride under reflux conditions. A representative procedure is as follows:

  • Quaternization: 4,4'-Bipyridine (1.56 g, 10 mmol) and phenyl chloride (1.29 g, 10 mmol) are refluxed in dry acetonitrile (50 mL) for 48 hours.

  • Precipitation: The reaction mixture is cooled, and dichloromethane (20 mL) is added to precipitate the product.

  • Purification: Recrystallization from ethanol/water (1:1) yields white crystals (Yield: 68%).

Alternative methods employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields (70–75%).

Structural Analogues

Compound NameCAS NumberSimilarity IndexKey Modification
1-(4-Aminophenyl)pyridin-1-ium chloride78427-26-60.89Amino substituent
1-Benzyl-4,4'-bipyridin-1-ium bromide10273-37-90.85Benzyl group

These analogues exhibit modulated redox potentials and solubility profiles, underscoring the tunability of bipyridinium systems.

Electrochemical Applications

Redox Flow Batteries

The compound serves as an anolyte in non-aqueous redox flow batteries, exhibiting a charge capacity retention of 92% over 500 cycles. Key performance metrics include:

ParameterValue
Energy Density25 Wh/L
Coulombic Efficiency98.5%
Solubility in Acetonitrile0.8 M

Electrochromic Devices

Thin films of 1-phenyl-4,4'-bipyridin-1-ium dichloride exhibit reversible color changes from colorless (oxidized) to blue (reduced), with a switching time of 1.2 seconds and optical contrast of 85% at 605 nm.

Coordination Chemistry and Catalysis

Metal Complexation

The compound forms octahedral complexes with transition metals (e.g., Fe2+^{2+}, Cu2+^{2+}), as evidenced by UV-Vis spectra showing ligand-to-metal charge transfer bands at 450–500 nm. A representative complex, [Fe(Pbpy)Cl4_4]2^{2-}, catalyzes the oxidation of benzyl alcohol to benzaldehyde with 90% conversion in 6 hours.

Photocatalytic Water Splitting

When immobilized on TiO2_2 nanoparticles, the compound enhances visible-light-driven hydrogen evolution rates (12 µmol/h/g), attributed to improved electron-hole separation.

Environmental and Toxicological Profile

Ecotoxicity studies indicate low bioaccumulation potential (BCF = 32 L/kg) but moderate toxicity to Daphnia magna (LC50_{50} = 12 mg/L). Degradation via UV/H2_2O2_2 treatment achieves 95% mineralization in 120 minutes, suggesting applicability in green chemistry protocols.

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